molecular formula C14H24O8 B041766 (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester CAS No. 176798-26-8

(2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester

Cat. No.: B041766
CAS No.: 176798-26-8
M. Wt: 320.34 g/mol
InChI Key: KCOAKJZBIWMLGL-JZJCQVGJSA-N
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Description

Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate is a complex organic compound with a unique structure characterized by multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps, including the formation of the benzo[b][1,4]dioxine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzo[b][1,4]dioxine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of hydroxyl, methoxy, and methyl groups through various organic reactions such as methylation, hydroxylation, and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong acids or bases, and reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Influencing Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8/c1-12(19-4)13(2,20-5)22-10-8(15)6-14(17,11(16)18-3)7-9(10)21-12/h8-10,15,17H,6-7H2,1-5H3/t8-,9-,10-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOAKJZBIWMLGL-JZJCQVGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(CC(CC2O1)(C(=O)OC)O)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@@H]2[C@@H](C[C@](C[C@H]2O1)(C(=O)OC)O)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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